molecular formula C26H24FN3O4S2 B12008236 4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid CAS No. 623936-24-3

4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Cat. No.: B12008236
CAS No.: 623936-24-3
M. Wt: 525.6 g/mol
InChI Key: SGRKVYBCUWBCFL-JCMHNJIXSA-N
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Description

4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone moiety, and a butanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Introduction of the Fluoro and Propoxy Groups: The fluoro and propoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiazolidinone Moiety: This step involves the cyclization of a thiourea derivative with a halogenated carboxylic acid.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and pyrazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
  • 4-((5Z)-5-{[3-(3-Fluoro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Uniqueness

The unique combination of a fluoro group, a propoxy group, and the thiazolidinone moiety in 4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid distinguishes it from similar compounds

Properties

CAS No.

623936-24-3

Molecular Formula

C26H24FN3O4S2

Molecular Weight

525.6 g/mol

IUPAC Name

4-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C26H24FN3O4S2/c1-2-13-34-21-11-10-17(14-20(21)27)24-18(16-30(28-24)19-7-4-3-5-8-19)15-22-25(33)29(26(35)36-22)12-6-9-23(31)32/h3-5,7-8,10-11,14-16H,2,6,9,12-13H2,1H3,(H,31,32)/b22-15-

InChI Key

SGRKVYBCUWBCFL-JCMHNJIXSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F

Origin of Product

United States

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